molecular formula C25H29NO8 B11472959 5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11472959
M. Wt: 471.5 g/mol
InChI Key: VUQIEPMWTYMZIW-LNVKXUELSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features multiple functional groups, including methoxy, ethoxy, hydroxy, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps in the synthesis may include:

    Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis or similar cyclization reactions.

    Introduction of the benzoyl group: This step may involve Friedel-Crafts acylation using an appropriate benzoyl chloride and a Lewis acid catalyst.

    Functional group modifications: Methoxy and ethoxy groups can be introduced through etherification reactions, while hydroxy groups can be added via hydrolysis or reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the benzoyl group may produce a benzyl derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-2-one: Lacks the benzoyl and ethoxy groups.

    4-(4-Ethoxybenzoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-2,5-dihydro-1H-pyrrole-2-one: Lacks the dimethoxyphenyl group.

Uniqueness

The uniqueness of 5-(3,4-DIMETHOXYPHENYL)-4-(4-ETHOXYBENZOYL)-3-HYDROXY-1-[2-(2-HYDROXYETHOXY)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C25H29NO8

Molecular Weight

471.5 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-[2-(2-hydroxyethoxy)ethyl]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H29NO8/c1-4-34-18-8-5-16(6-9-18)23(28)21-22(17-7-10-19(31-2)20(15-17)32-3)26(25(30)24(21)29)11-13-33-14-12-27/h5-10,15,22,27-28H,4,11-14H2,1-3H3/b23-21-

InChI Key

VUQIEPMWTYMZIW-LNVKXUELSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCOCCO)C3=CC(=C(C=C3)OC)OC)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCOCCO)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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